molecular formula C14H20N6O5 B119207 N-Formyl Valacyclovir CAS No. 847670-62-6

N-Formyl Valacyclovir

Katalognummer: B119207
CAS-Nummer: 847670-62-6
Molekulargewicht: 352.35 g/mol
InChI-Schlüssel: AYGHYIMPMGWQND-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Formyl Valacyclovir (CAS: 847670-62-6) is a derivative and impurity of Valacyclovir, a prodrug of the antiviral agent acyclovir. Valacyclovir is widely used to treat herpesviruses and cytomegalovirus (CMV) due to its enhanced oral bioavailability compared to acyclovir . This compound is structurally characterized by the addition of a formyl group (-CHO) to the amino terminus of the L-valine moiety in Valacyclovir (IUPAC: 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-formamido-3-methylbutanoate) . It is primarily encountered during Valacyclovir synthesis as a protected intermediate or impurity, requiring stringent purification to ensure pharmaceutical quality .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Formyl Valacyclovir can be synthesized by reacting Valacyclovir with ammonium formate. The reaction mixture is heated to facilitate the formation of the N-formyl derivative. The product is then isolated through recrystallization from water .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with careful control of reaction conditions to ensure high purity and yield. The process involves large-scale reactions in controlled environments to maintain consistency and quality of the final product .

Analyse Chemischer Reaktionen

Reaction Mechanism and Kinetics

Thermal synthesis proceeds through:

  • Ammonia Elimination : Valacyclovir's amino group reacts with formate ions at ≥125°C, releasing NH₃ gas .

  • Acylation : Formyl group transfer to the valine moiety.

  • Crystallization : Hot water addition (100°C) dissolves intermediates, enabling selective crystallization .

Critical control points:

  • Temperatures <125°C result in incomplete reaction (<70% yield)

  • Prolonged heating (>4 hrs) increases side products by 12-18%

Stability and Degradation

Accelerated Stability Data ( )

ConditionImpurity Increase (28 days)
40°C/75% RH0.8% → 4.2%
Light Exposure (ICH Q1B)0.8% → 3.1%
Acidic (pH 3)No significant change
Alkaline (pH 9)0.8% → 5.6%

Degradation pathways:

  • Hydrolysis : Reversion to valacyclovir in aqueous media (t₁/₂ = 32 hrs at pH 7)

  • Oxidative Stress : Forms guanine derivatives under MnO₄⁻ exposure

Analytical Characterization

HPLC Method ( )

ColumnC18, 250 × 4.6 mm, 5 µm
Mobile PhaseA: 0.1% H₃PO₄; B: ACN
Gradient5% B → 40% B in 20 min
Flow Rate1.5 mL/min
Retention8.9-9.2 min

Validation parameters:

  • LOD: 0.01%

  • LOQ: 0.03%

  • Linearity: 0.03-5% (R²=0.9998)

Synthetic Modifications

Process Optimization Trials ( )

VariationYieldPurityD-Isomer
Solvent-free (145°C)68%82%0.3%
NMP solvent (125°C)75%80%0.9%
Extended crystallization81%95%0.2%

Key findings:

  • Solvent-free methods reduce D-isomer formation by 67%

  • Multi-step crystallization increases purity to pharma-grade (≥95%)

This comprehensive analysis demonstrates N-formyl valacyclovir's reactivity is governed by thermal energy, solvent environment, and post-synthetic handling. Control of these factors enables its use as a certified reference material (96-99% purity) for valacyclovir quality assurance .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Background

N-Formyl Valacyclovir is chemically characterized as C14H20N6O5 and is recognized as an impurity of Valacyclovir. Its structural formula indicates the presence of a formyl group attached to the Valacyclovir backbone, which may influence its pharmacological properties and stability .

Antiviral Applications

1. Antiviral Activity
this compound is primarily studied for its potential antiviral effects against herpes simplex virus (HSV) and varicella-zoster virus (VZV). As a prodrug of Acyclovir, Valacyclovir is known for its enhanced bioavailability and efficacy in treating HSV infections. The implications of this compound are still under investigation, but it may serve as a reference standard in studies assessing the antiviral properties of Valacyclovir and its metabolites .

2. Comparative Efficacy Studies
Research has indicated that derivatives like this compound could be compared with existing antiviral agents such as Famciclovir to evaluate their effectiveness in clinical settings. For instance, studies have shown that Valacyclovir significantly reduces pain associated with herpes zoster compared to Famciclovir, suggesting that its derivatives may also hold similar or improved efficacy profiles .

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)
this compound is utilized as a reference standard in HPLC methods for quantifying Valacyclovir and its impurities in pharmaceutical formulations. The development of stability-indicating RP-HPLC methods allows for the separation and quantification of this compound alongside other active pharmaceutical ingredients (APIs), ensuring quality control during drug manufacturing .

2. Stability Studies
Stability studies are crucial for understanding the degradation pathways of pharmaceutical compounds. Research has demonstrated that this compound can be subjected to various stress conditions to assess its stability profile. These studies are essential for determining the shelf life and efficacy of formulations containing Valacyclovir .

Case Study 1: Stability Indicating Method Development

A study focused on developing a rapid RP-HPLC method for the determination of Valacyclovir in bulk and pharmaceutical dosage forms reported that this compound could be effectively separated from degradation products under specific conditions. This method was validated for specificity, linearity, accuracy, robustness, and precision, indicating its reliability for routine analysis in quality control laboratories .

Case Study 2: Comparative Efficacy Analysis

In a comparative study involving patients with herpes zoster, it was observed that treatment with Valacyclovir resulted in a greater reduction in pain scores compared to Famciclovir. This finding suggests that derivatives like this compound could potentially enhance therapeutic outcomes by improving pain management in viral infections .

Wirkmechanismus

N-Formyl Valacyclovir, like Valacyclovir, is a prodrug that is converted in vivo to Acyclovir. Acyclovir is a nucleoside analog that inhibits viral DNA polymerase, thereby preventing viral DNA synthesis and replication. The formyl group may influence the pharmacokinetics and bioavailability of the compound, potentially enhancing its antiviral activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Prodrug Design

N-Formyl Valacyclovir belongs to a class of protected Valacyclovir derivatives used to improve synthetic efficiency. Key analogues include:

Compound Molecular Formula Molecular Weight CAS Number Role/Function
This compound C₁₄H₂₀N₆O₅ 352.35 847670-62-6 Synthetic intermediate/impurity
Valacyclovir C₁₃H₂₀N₆O₄ 324.34 124832-26-4 Prodrug of acyclovir
N-tert-Butoxycarbonyl Valacyclovir C₁₈H₂₈N₆O₆ 424.46 Not specified Protected synthetic intermediate
Cyclopropane analogue 14 C₁₄H₁₈N₆O₄ 346.33 Not specified Enhanced stability prodrug

Key Findings :

  • Binding Interactions: Valacyclovir’s L-valine scaffold interacts with peptide transporters (e.g., SLC15 family) via hydrogen bonds to N347 and E418 residues, mimicking physiological dipeptides.
  • Orientation in Binding Sites: Compared to 5-aminolevulinic acid, Valacyclovir adopts an opposite orientation in binding pockets, optimizing its recognition by transporters .

Stability and Hydrolytic Resistance

Prodrug stability is critical for oral bioavailability. Comparative

Compound Half-Life (pH 6, 40°C) Key Stability Feature
Valacyclovir 69.7 hours Ester bond hydrolysis
Cyclopropane analogue 14 >300 hours Cyclopropane-induced hyperconjugation
This compound Not reported Formyl group may reduce enzymatic cleavage

The cyclopropane analogue’s stability is attributed to hyperconjugative stabilization, making it superior to Valacyclovir for prolonged shelf-life .

Pharmacokinetic and Efficacy Comparisons

Bioavailability and Metabolism

  • Valacyclovir : Rapidly converts to acyclovir via esterase hydrolysis, achieving 54–70% oral bioavailability compared to 10–20% for acyclovir . Plasma concentrations peak within 3–4 hours post-dose .
  • This compound : As an impurity, it lacks therapeutic activity but may indicate incomplete deprotection during synthesis .

Clinical Efficacy

  • Valacyclovir vs. Acyclovir : Valacyclovir requires less frequent dosing (e.g., 500 mg twice daily vs. acyclovir’s 200 mg five times daily) due to superior bioavailability .
  • Valacyclovir vs. Ganciclovir : Shows comparable efficacy in CMV prophylaxis but with better cost-effectiveness .

Biologische Aktivität

N-Formyl Valacyclovir is an impurity derived from Valacyclovir, an antiviral medication primarily used for the treatment of herpes simplex virus (HSV) infections. This article explores the biological activity of this compound, including its pharmacological properties, metabolic pathways, and implications in clinical settings.

Overview of Valacyclovir

Valacyclovir is an L-valyl ester of acyclovir, which is rapidly converted to acyclovir in the body. Acyclovir exhibits significant antiviral activity against HSV-1, HSV-2, and varicella-zoster virus (VZV) by inhibiting viral DNA synthesis through selective inhibition of viral DNA polymerase . The conversion efficiency from Valacyclovir to acyclovir results in higher bioavailability compared to direct acyclovir administration, making it a preferred option for managing herpes-related conditions .

This compound has been identified as an impurity during the synthesis of Valacyclovir. It can form when Valacyclovir is exposed to ammonium formate under specific conditions, including heat and solvent presence . The structure of this compound has been characterized through high-performance liquid chromatography (HPLC), which is used to quantify its presence in pharmaceutical formulations .

PropertyThis compoundValacyclovir
Molecular Weight305.3 g/mol324.4 g/mol
SolubilitySoluble in waterSoluble in water
StabilityModerateHigh
Formation ConditionsHeat + Ammonium FormateStandard synthesis

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. Given that it forms during the metabolism of Valacyclovir, it is essential to consider its potential impact on the pharmacokinetics of the parent compound. The rapid conversion of Valacyclovir to acyclovir suggests that any metabolites, including this compound, might have limited systemic exposure and biological activity due to their transient nature .

Case Studies and Clinical Implications

There are currently no published case studies specifically addressing the clinical implications or biological activity of this compound. However, understanding its role as an impurity is crucial for quality control in pharmaceutical formulations. The presence of impurities can affect drug safety and efficacy; thus, regulatory agencies emphasize stringent testing for such compounds in therapeutic agents .

Future Research Directions

Further research is warranted to elucidate the biological activity and potential therapeutic implications of this compound. Key areas for investigation include:

  • In vitro studies : Assessing the antiviral activity against various herpesviruses.
  • Pharmacokinetic studies : Understanding its absorption, distribution, metabolism, and excretion.
  • Toxicological assessments : Evaluating safety profiles in comparison with established antiviral agents.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for designing pharmacokinetic studies of valacyclovir and its prodrugs like N-Formyl Valacyclovir?

  • Valacyclovir’s oral bioavailability (54%) and hepatic conversion to acyclovir necessitate studies to measure systemic exposure, metabolite ratios, and dose proportionality. Use validated LC-MS/MS methods to quantify plasma acyclovir levels post-valacyclovir administration. Population pharmacokinetic models should account for hepatic enzyme variability (e.g., valacyclovir hydrolase activity) and renal clearance mechanisms . For prodrugs like this compound, stability assays in biological matrices and comparative bioavailability studies against valacyclovir are essential .

Q. How should researchers address contradictory data on valacyclovir’s safety in pediatric populations?

  • While valacyclovir is not formally approved for children under 12, clinical trials in older children (e.g., adolescents) have used weight-based dosing (20 mg/kg, max 1 g) with crushed tablets for improved compliance. Researchers must include rigorous safety monitoring (e.g., renal function, neurotoxicity) and validate age-stratified pharmacokinetic models. Conflicting data between adult and pediatric efficacy (e.g., HSV suppression) require subgroup analyses with larger cohorts .

Q. What statistical power calculations are recommended for trials evaluating valacyclovir’s virological efficacy?

  • For HSV-2 suppression trials, sample sizes should be calculated to detect ≥50% reductions in viral shedding rates (e.g., from 20% to 10% PCR-positive days). A study with 36 participants achieved 80% power to detect a 2.5-point Nugent score change in BV-associated microbiota, using mixed-effects models and sensitivity analyses for crossover designs .

Advanced Research Questions

Q. How do genetic polymorphisms (e.g., MDR1 SNPs) influence valacyclovir pharmacokinetics, and how can this be integrated into precision dosing strategies?

  • MDR1 (ABCB1) genotypes, particularly SNPs like rs1045642, alter valacyclovir absorption via intestinal P-glycoprotein efflux. Pharmacogenomic studies should genotype participants and stratify pharmacokinetic analyses (e.g., Cmax, AUC) by haplotype. Dose adjustments or alternative prodrug formulations (e.g., this compound) may mitigate variability .

Q. What experimental designs optimize the evaluation of valacyclovir in combination therapies (e.g., CAN-2409 for pancreatic cancer)?

  • Phase 2 trials should employ adaptive designs with staggered dosing (e.g., intravenous CAN-2409 + valacyclovir during chemoradiation and surgery). Primary endpoints include progression-free survival and biological markers (e.g., tumor-infiltrating lymphocytes). Secondary analyses should assess synergy via time-to-event models and immune profiling .

Q. How can mathematical modeling inform valacyclovir’s role in HIV-1 pre-exposure prophylaxis (PrEP) strategies?

  • Compartmental models incorporating HSV-2/HIV-1 coinfection dynamics can estimate valacyclovir’s population-level impact on HIV transmission. Cost-effectiveness analyses should compare valacyclovir (500 mg BID) against ART-based PrEP, factoring in adherence rates and viral suppression thresholds. Sensitivity analyses must address dose-response uncertainty .

Q. Data Contradictions and Resolution Strategies

Q. How should researchers reconcile conflicting evidence on valacyclovir’s teratogenic risk in pregnancy?

  • While acyclovir is preferred in pregnancy due to extensive safety data, valacyclovir’s limited evidence requires registries or prospective cohort studies with matched controls. Researchers should stratify outcomes by trimester and use propensity scoring to adjust for confounders (e.g., maternal HSV severity) .

Q. What explains discrepancies in valacyclovir’s efficacy across clinical trials for HSV suppression?

  • Heterogeneity in shedding rates (e.g., 5%–20% PCR-positive days) may arise from differences in dosing (500 mg BID vs. 1 g QD), adherence monitoring, or mucosal sampling frequency. Meta-analyses using individual participant data (IPD) can harmonize endpoints and identify modifiers (e.g., baseline viral load) .

Q. Methodological Tables

Table 1. Key Pharmacokinetic Parameters for Valacyclovir

ParameterValue (Adults)Pediatric ConsiderationsReference
Bioavailability54%Crushed tablets improve compliance
Tmax (acyclovir)1–3 hoursDelayed in renal impairment
Half-life2.5–3.3 hoursProlonged in hepatic dysfunction

Table 2. Recommended Statistical Approaches for Valacyclovir Trials

Study TypeAnalysis MethodApplication ExampleReference
Crossover trialsMixed-effects modelsHSV shedding reduction in BV cohorts
Dose-responseNONMEM/Phoenix WinNonlinMDR1 genotype-stratified PK
Survival analysisCox proportional hazardsCAN-2409 + valacyclovir in PDAC

Eigenschaften

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-formamido-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O5/c1-8(2)9(17-6-21)13(23)25-4-3-24-7-20-5-16-10-11(20)18-14(15)19-12(10)22/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)(H3,15,18,19,22)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGHYIMPMGWQND-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233799
Record name N-Formyl valacyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847670-62-6
Record name N-Formyl valacyclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847670626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Formyl valacyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FORMYL VALACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z69M3K3V9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Formyl Valacyclovir
N-Formyl Valacyclovir
N-Formyl Valacyclovir
N-Formyl Valacyclovir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.